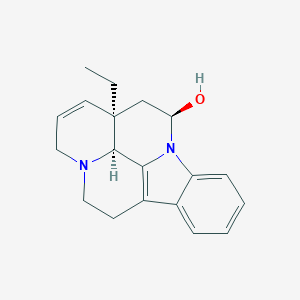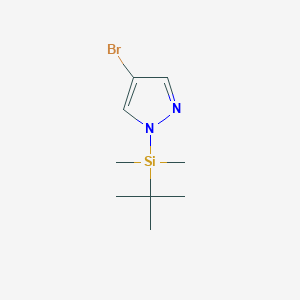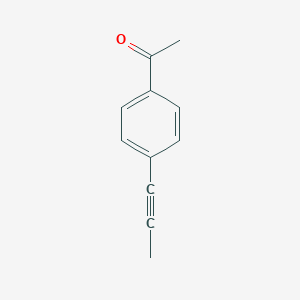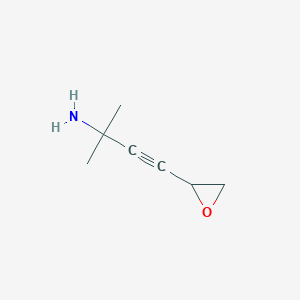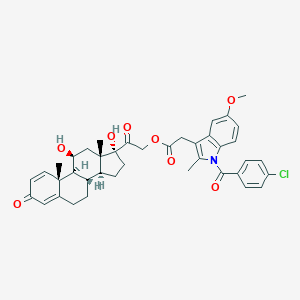
Indopred
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indopred is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone and has anti-inflammatory and immunosuppressive properties. Indopred is commonly used in laboratory experiments to study the effects of glucocorticoids on various biological processes.
Aplicaciones Científicas De Investigación
Indopred is widely used in scientific research to study the effects of glucocorticoids on various biological processes. It is commonly used to induce immunosuppression in animal models of autoimmune diseases and to study the effects of glucocorticoids on gene expression and protein synthesis. Indopred is also used in studies of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Mecanismo De Acción
Indopred exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates gene expression and protein synthesis. Indopred also inhibits the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Indopred has a wide range of biochemical and physiological effects, including the suppression of immune responses, the inhibition of inflammation, and the modulation of gene expression and protein synthesis. It also affects the metabolism of carbohydrates, proteins, and fats, and can cause changes in blood pressure, electrolyte balance, and bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indopred has several advantages for laboratory experiments, including its well-established synthesis method, its high purity, and its known mechanism of action. It is also relatively inexpensive and widely available. However, Indopred has some limitations, including its potential for non-specific effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Indopred. One area of interest is the development of more selective glucocorticoid receptor agonists that can target specific tissues or cell types. Another area of interest is the development of new formulations of Indopred that can improve its solubility and bioavailability. Finally, there is a need for further studies on the long-term effects of Indopred on various physiological systems, including the immune system, the cardiovascular system, and the skeletal system.
Conclusion:
In conclusion, Indopred is a synthetic glucocorticoid that is widely used in scientific research. Its well-established synthesis method, known mechanism of action, and wide range of biochemical and physiological effects make it a valuable tool for studying the effects of glucocorticoids on various biological processes. However, its potential for non-specific effects and limited solubility in aqueous solutions should be taken into consideration when designing experiments. Further research is needed to develop more selective glucocorticoid receptor agonists and to investigate the long-term effects of Indopred on various physiological systems.
Métodos De Síntesis
Indopred is synthesized by the reaction of prednisolone with acetic anhydride in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The synthesis of Indopred is well-established and has been described in numerous publications.
Propiedades
Número CAS |
118462-63-8 |
|---|---|
Nombre del producto |
Indopred |
Fórmula molecular |
C40H42ClNO8 |
Peso molecular |
700.2 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C40H42ClNO8/c1-22-29(30-18-27(49-4)10-12-32(30)42(22)37(47)23-5-8-25(41)9-6-23)19-35(46)50-21-34(45)40(48)16-14-31-28-11-7-24-17-26(43)13-15-38(24,2)36(28)33(44)20-39(31,40)3/h5-6,8-10,12-13,15,17-18,28,31,33,36,44,48H,7,11,14,16,19-21H2,1-4H3/t28-,31-,33-,36+,38-,39-,40-/m0/s1 |
Clave InChI |
JTDRVDCAXRMCGS-YMLVGWPTSA-N |
SMILES isomérico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)[C@]4(CC[C@@H]5[C@@]4(C[C@@H]([C@H]6[C@H]5CCC7=CC(=O)C=C[C@]67C)O)C)O |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O |
Sinónimos |
INDOPRED |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



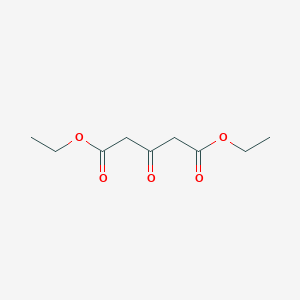
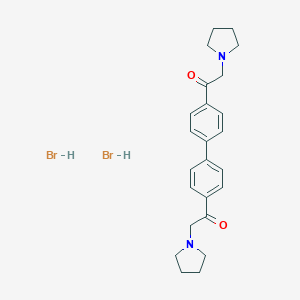
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
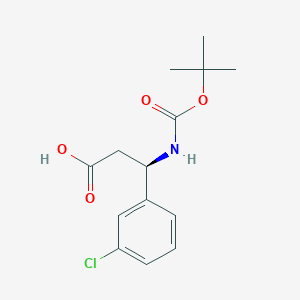
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
